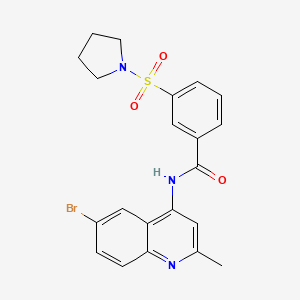
N-(6-bromo-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
Descripción general
Descripción
N-(6-bromo-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule that has shown promise in various fields of study, including biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(6-bromo-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves the inhibition of tankyrase activity. Tankyrase is an enzyme that adds poly(ADP-ribose) chains to target proteins, leading to their degradation or modification. Inhibition of tankyrase activity by this compound leads to stabilization of target proteins, such as Axin and TRF1, which are involved in Wnt signaling and telomere maintenance, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. Inhibition of tankyrase activity by this compound has been shown to lead to decreased Wnt signaling and telomere elongation, as well as increased DNA damage response and apoptosis in cancer cells. In addition, this compound has been shown to have anti-fibrotic effects in animal models of liver and lung fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(6-bromo-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide in lab experiments is its specificity for tankyrase inhibition. This compound has been shown to have minimal off-target effects, making it a useful tool compound for studying the role of tankyrase in various cellular processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods.
Direcciones Futuras
There are several future directions for research involving N-(6-bromo-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide. One area of interest is the development of more potent and selective tankyrase inhibitors for use in cancer therapy and other diseases. In addition, the role of tankyrase in other cellular processes, such as DNA repair and metabolism, is an area of active research. Finally, the use of this compound as a tool compound for studying the function of tankyrase in various biological systems is an area of ongoing investigation.
Aplicaciones Científicas De Investigación
N-(6-bromo-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has been studied for its potential use as a tool compound in various fields of scientific research. It has been shown to inhibit the activity of a protein called tankyrase, which is involved in various cellular processes such as telomere maintenance, Wnt signaling, and mitosis. Tankyrase inhibitors, including this compound, have been studied for their potential use in cancer therapy, as well as in other diseases such as fibrosis and diabetes.
Propiedades
IUPAC Name |
N-(6-bromo-2-methylquinolin-4-yl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3S/c1-14-11-20(18-13-16(22)7-8-19(18)23-14)24-21(26)15-5-4-6-17(12-15)29(27,28)25-9-2-3-10-25/h4-8,11-13H,2-3,9-10H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMROOMFQYDKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



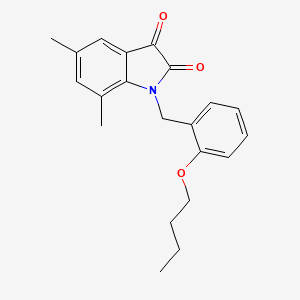
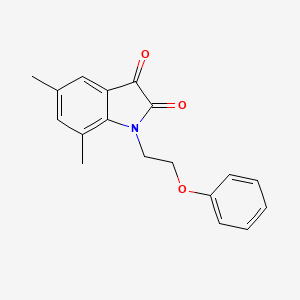

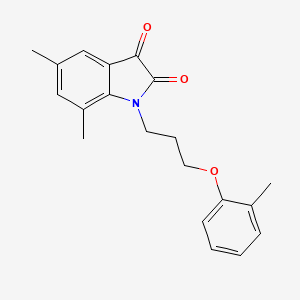
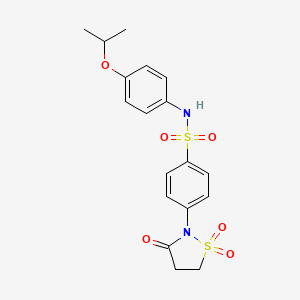
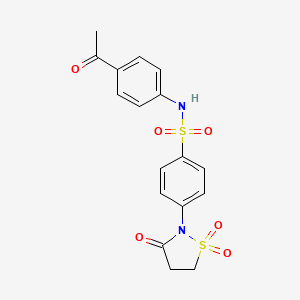
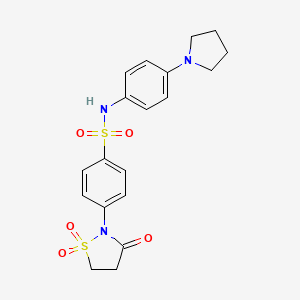
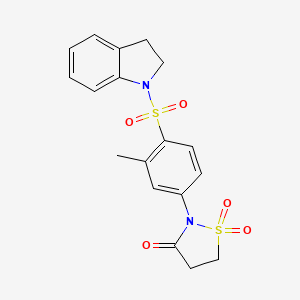
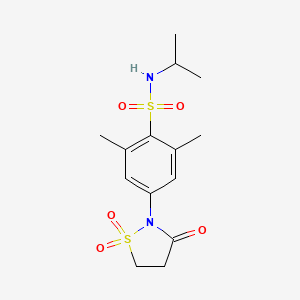
![Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine](/img/structure/B3315998.png)
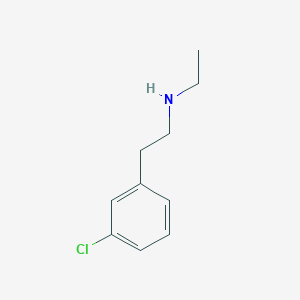
![[2-(2-Chlorophenoxymethyl)phenyl]methanamine](/img/structure/B3316014.png)
![7-Methoxy-1H-[1,5]naphthyridin-4-one](/img/structure/B3316022.png)
